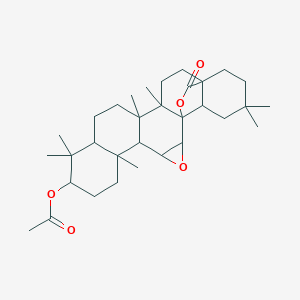

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3beta-Acetoxy-11alpha,12alpha-epoxyoleanan-28,13beta-olide is a natural product found in Betula ermanii with data available.

Actividad Biológica

11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate, a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily isolated from various plant species, including Eysenhardtia platycarpa and Rhodomyrtus tomentosa. The following sections detail the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound is characterized by a complex arrangement of rings typical of oleanane-type triterpenes. Its molecular formula is C32H48O5, and it possesses functional groups that contribute to its biological properties.

1. Antioxidant Activity

Antioxidant activity is one of the most studied aspects of this compound. Several assays have been employed to evaluate this property:

- DPPH Radical Scavenging Activity : The compound demonstrates significant scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals in biological systems. In studies, varying concentrations showed a dose-dependent increase in scavenging activity.

- ABTS Radical Scavenging Activity : Similar to DPPH assays, ABTS assays revealed that the compound effectively reduces ABTS radicals, further supporting its role as an antioxidant.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 0.1 | 25.4 | 30.2 |

| 0.5 | 45.7 | 55.1 |

| 1.0 | 68.9 | 78.4 |

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies have shown that it can reduce the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism through which it may exert its anti-inflammatory effects.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Assays : Studies have demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values indicate potent cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 12 |

The mechanisms underlying the biological activities of this compound include:

- Induction of apoptosis in cancer cells via activation of caspase pathways.

- Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and tumor growth.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer : A study assessed the effects of this compound on MCF-7 cells and found a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers.

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Name : 11a,12a-Epoxy-3b-hydroxy-28,13-oleananolide 3-acetate

- CAS Number : 35738-25-1

- Molecular Formula : C32H48O5

- Molecular Weight : 512.72 g/mol

Structural Characteristics

The compound belongs to the class of organic compounds known as triterpenoids, which are characterized by their complex structures derived from six isoprene units. The structural formula indicates a unique arrangement of functional groups that contribute to its bioactivity.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in the International Journal of Health and Allied Sciences demonstrated that extracts containing this compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest (Norkum et al., 2023) .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro and in vivo.

- Data Table: Anti-inflammatory Studies

| Study | Model | Findings |

|---|---|---|

| Norkum et al., 2023 | Mouse model | Reduced levels of TNF-alpha and IL-6 |

| FooDB Report | Cell culture | Inhibition of COX-2 expression |

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

- Case Study : In a DPPH radical scavenging assay, the compound demonstrated a dose-dependent increase in antioxidant activity compared to standard antioxidants (Norkum et al., 2023) .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

- Data Table: Neuroprotective Studies

| Study | Model | Findings |

|---|---|---|

| ResearchGate Analysis | Neuroblastoma cells | Reduced oxidative stress markers and improved cell viability |

Potential Use in Traditional Medicine

The compound is also noted for its presence in traditional medicinal plants such as Eysenhardtia platycarpa. Its historical use suggests potential therapeutic applications that merit further exploration.

Propiedades

Número CAS |

35738-25-1 |

|---|---|

Fórmula molecular |

C32H48O5 |

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5R,6S,9S,11R,14R,15S,18S,23R)-6,10,10,14,15,21,21-heptamethyl-25-oxo-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-9-yl] acetate |

InChI |

InChI=1S/C32H48O5/c1-18(33)35-21-10-11-28(6)19(27(21,4)5)9-12-29(7)23(28)22-24(36-22)32-20-17-26(2,3)13-15-31(20,25(34)37-32)16-14-30(29,32)8/h19-24H,9-17H2,1-8H3/t19-,20+,21-,22-,23+,24-,28-,29+,30-,31-,32+/m0/s1 |

Clave InChI |

RJEUVXAJCYTMIC-LRFNUQPTSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |

SMILES isomérico |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(CC7)(C)C)C(=O)O6)C)C)C |

SMILES canónico |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C56C3(CCC7(C5CC(CC7)(C)C)C(=O)O6)C)C)C |

Apariencia |

Powder |

melting_point |

329-331°C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.